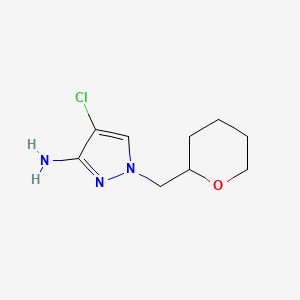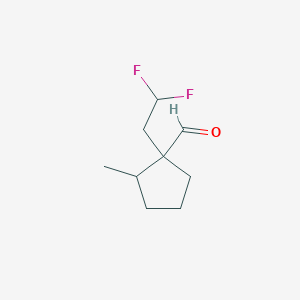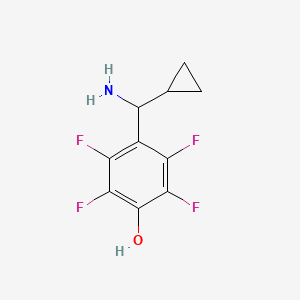
4-(Aminocyclopropylmethyl)-2,3,5,6-tetrafluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminocyclopropylmethyl)-2,3,5,6-tetrafluorophenol is a synthetic organic compound characterized by the presence of an aminocyclopropylmethyl group attached to a tetrafluorophenol core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminocyclopropylmethyl)-2,3,5,6-tetrafluorophenol typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Cyclopropylmethylamine: This can be achieved through the reaction of cyclopropylmethyl bromide with ammonia or an amine source under basic conditions.
Introduction of the Tetrafluorophenol Group: The cyclopropylmethylamine is then reacted with a tetrafluorophenol derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Aminocyclopropylmethyl)-2,3,5,6-tetrafluorophenol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The fluorine atoms on the phenol ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the phenol ring.
Applications De Recherche Scientifique
4-(Aminocyclopropylmethyl)-2,3,5,6-tetrafluorophenol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of advanced materials, such as fluorinated polymers or coatings.
Mécanisme D'action
The mechanism of action of 4-(Aminocyclopropylmethyl)-2,3,5,6-tetrafluorophenol involves its interaction with specific molecular targets. The aminocyclopropylmethyl group can interact with enzymes or receptors, potentially inhibiting or activating their function. The tetrafluorophenol core can enhance binding affinity and specificity due to its electron-withdrawing properties, which can influence the compound’s overall reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Aminomethyl)-2,3,5,6-tetrafluorophenol: Similar structure but lacks the cyclopropyl group.
4-(Cyclopropylmethyl)-2,3,5,6-tetrafluorophenol: Similar structure but lacks the amino group.
4-(Aminocyclopropylmethyl)-2,3,5,6-tetrafluorobenzene: Similar structure but lacks the hydroxyl group.
Uniqueness
4-(Aminocyclopropylmethyl)-2,3,5,6-tetrafluorophenol is unique due to the combination of the aminocyclopropylmethyl group and the tetrafluorophenol core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H9F4NO |
|---|---|
Poids moléculaire |
235.18 g/mol |
Nom IUPAC |
4-[amino(cyclopropyl)methyl]-2,3,5,6-tetrafluorophenol |
InChI |
InChI=1S/C10H9F4NO/c11-5-4(9(15)3-1-2-3)6(12)8(14)10(16)7(5)13/h3,9,16H,1-2,15H2 |
Clé InChI |
QQHKNVJXYRXSLY-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(C2=C(C(=C(C(=C2F)F)O)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


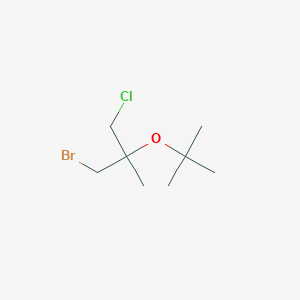
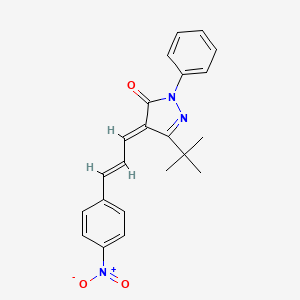



![4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B13067576.png)
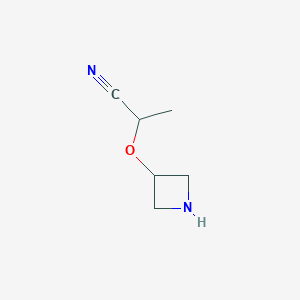

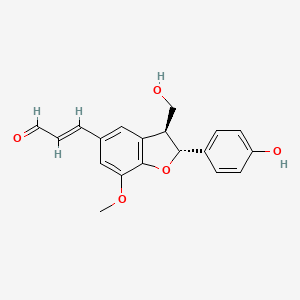
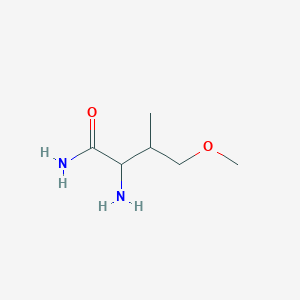

![4-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13067604.png)
